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Compound of Interest |

Compound Name: 2,2-diphenylcyclohexanone
CAS No.: 22612-62-0
Cat. No.: B139377

Get Quote
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An In-depth Technical Guide to the Molecular Weight and Characterization of 2,2-
Diphenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,2-diphenylcyclohexanone,
focusing on the determination and verification of its molecular weight. It moves beyond a
simple statement of the value to detail the synthetic pathways that produce the compound and
the suite of analytical techniques required for its unambiguous structural confirmation. This
document is designed for professionals in chemical research and drug development who
require a deep understanding of the causality behind experimental choices, from synthesis to
final characterization. We will explore the core molecular properties, a scalable synthetic
protocol, and the self-validating analytical workflows essential for ensuring material identity and

purity.

Core Molecular Properties of 2,2-
Diphenylcyclohexanone
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The foundation of any chemical study is the precise identification of the molecule in question.
2,2-Diphenylcyclohexanone is a substituted cyclic ketone whose properties are derived
directly from its atomic composition and structure. Its identity is cataloged through various
standard chemical identifiers.

Identifier Value Source

IUPAC Name 2,2-diphenylcyclohexan-1-one PubChem[1]

CAS Number 22612-62-0 Sigma-Aldrich

Molecular Formula CisH180 Sigma-Aldrich, PubChem[1]

The molecular weight is a critical parameter, directly calculated from the molecular formula.
However, for the modern researcher, it is essential to distinguish between the average
molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic
mass (based on the most abundant isotope of each element). This distinction is paramount for
the correct interpretation of mass spectrometry data.

Mass Type Value (Da) Significance

Used for stoichiometric
Average Molecular Weight 250.34 calculations in chemical

reactions.

The precise mass used for
high-resolution mass
Monoisotopic (Exact) Mass 250.135765193 spectrometry (HRMS) to

confirm elemental composition.

[1]

Synthesis of 2,2-Diphenylcyclohexanone

To conduct meaningful research, a reliable and scalable source of the compound is necessary.
While several synthetic strategies exist, many are not suitable for producing the quantities (
>100 g) required for extensive studies. A highly efficient and convenient large-scale synthesis
has been reported, which utilizes a tandem Michael-Claisen reaction.[2] This approach offers
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high yields and a straightforward work-up procedure, making it ideal for laboratory and pilot-
scale production.

The causality behind this synthetic choice rests on its efficiency. The reaction combines
commercially available 1,1-diphenyl acetone with ethyl acrylate in a one-pot procedure to form
the key intermediate, 6,6-diphenyl-1,3-cyclohexanedione, which is then converted to the target

compound.[2]

Synthetic Workflow Diagram
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Tandem Michael-Claisen Reaction
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Acidification & Precipitation

Filtration & Drying

Final Broduct

2,2-Diphenylcyclohexanone

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 2,2-diphenylcyclohexanone.
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Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from the work of Mioskowski, et al., which describes the initial
formation of a diketone intermediate followed by hydrogenolysis.[2]

Part A: Synthesis of 6,6-diphenyl-1,3-cyclohexanedione (Intermediate)

Reaction Setup: To a mechanically stirred solution of potassium tert-butoxide in tert-butanol,
add 1,1-diphenyl acetone at room temperature under a nitrogen atmosphere.

» Addition: Slowly add ethyl acrylate to the solution. The reaction is exothermic; maintain the
temperature below a specified threshold.

e Reaction: Stir the mixture at room temperature for several hours until the reaction is
complete (monitored by TLC).

« |solation: The potassium salt of the product precipitates. Filter the solid and wash with an
appropriate solvent (e.g., ether).

 Purification: Dissolve the collected salt in water. Acidify the solution with concentrated HCI to
precipitate the 6,6-diphenyl-1,3-cyclohexanedione.

» Final Step: Filter the solid product, wash with water, and dry under vacuum. This procedure
has been reported to yield the intermediate in 92% on a 5009 scale.[2]

Part B: Hydrogenolysis to 2,2-Diphenylcyclohexanone

e The intermediate diketone is then subjected to regioselective hydrogenolysis to afford the
final 2,2-diphenylcyclohexanone product.[2] This step typically involves catalytic
hydrogenation.

Analytical Characterization & Molecular Weight
Verification

The synthesis of a compound is incomplete without rigorous analytical verification. A self-
validating system of characterization ensures that the material produced is indeed 2,2-
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diphenylcyclohexanone and meets the required purity standards. This workflow directly
confirms the structure and, by extension, its molecular weight.

Analytical Workflow Diagram

Analytical Techniques Verified Information
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/V
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Synthesized Product (*H and C) Carbon-Hydrogen Framework 2,2-Diphenylcyclohexanone
Mass Spectrometry (MS)

Molecular Weight &
Elemental Formula

\

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of 2,2-
diphenylcyclohexanone.

Mass Spectrometry (MS)

Causality: MS is the only technique that directly measures the mass-to-charge ratio of an
ionized molecule, providing the most definitive evidence for molecular weight. High-Resolution
Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to within a few
parts per million (ppm). This precision allows for the confident determination of the elemental
formula, distinguishing C1sH1sO from other potential formulas with the same nominal mass.

Experimental Protocol: HRMS Analysis
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e Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a
suitable solvent (e.g., methanol or acetonitrile).

e Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer (e.g., Orbitrap or TOF).

» Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule
[M+H]* is expected.

o Data Analysis: The measured m/z for the [M+H]* ion should correspond to the theoretical
exact mass of CisH100% (251.1430). A mass error of < 5 ppm provides high confidence in
the assigned formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the molecular formula, NMR elucidates the precise atomic
connectivity, or the carbon-hydrogen framework.[3] By confirming the structure, NMR provides
orthogonal validation of the molecular weight. The presence of specific proton and carbon
signals in the expected chemical shift regions and with appropriate integrations serves as a
unique fingerprint for the molecule.

Experimental Protocol: 1H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS) as an internal standard
(0.00 ppm).[3]

e 1H NMR Analysis:

o Expected Phenyl Protons: Signals in the aromatic region (~7.0-7.5 ppm) integrating to 10
protons.

o Expected Cyclohexane Protons: A series of multiplets in the aliphatic region (~1.5-3.0
ppm) integrating to 8 protons.

e 13C NMR Analysis:

o Expected Carbonyl Carbon: A characteristic signal downfield (~200-220 ppm).

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://pdf.benchchem.com/1324/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Cyclohexanone_Derivatives.pdf
https://pdf.benchchem.com/1324/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Cyclohexanone_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Expected Phenyl Carbons: Multiple signals in the aromatic region (~120-145 ppm).

o Expected Quaternary Carbon (C2): A signal for the carbon atom bonded to the two phenyl
groups.

o Expected Aliphatic Carbons: Signals corresponding to the remaining CHz groups of the
cyclohexane ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups
present in a molecule. For 2,2-diphenylcyclohexanone, the key feature is the ketone carbonyl
group (C=0). Its presence provides a crucial piece of structural evidence that complements the
MS and NMR data.

Analysis: A strong, sharp absorption band is expected in the region of 1700-1725 cm~1, which
Is characteristic of a saturated six-membered ring ketone.

Applications in Research and Drug Development

The interest in compounds like 2,2-diphenylcyclohexanone for drug development
professionals stems from its use as a scaffold or intermediate in the synthesis of more complex
molecules. The synthesis paper by Mioskowski et al. explicitly states that their need for large
quantities of this compound was "as part of an on-going program aimed at the discovery of new
therapeutic leads".[2] Its rigid, sterically hindered structure can be a valuable design element in
creating novel ligands for biological targets.

Conclusion

The molecular weight of 2,2-diphenylcyclohexanone is definitively established as 250.34
g/mol (average) and 250.135765193 Da (monoisotopic). However, this guide emphasizes that
these values are only meaningful when supported by a robust, multi-technique analytical
framework. For researchers in demanding fields like drug discovery, the true "core" is not just
the number itself, but the integrated process of scalable synthesis and orthogonal analytical
verification—mass spectrometry, NMR, and IR spectroscopy—that together provide absolute
confidence in the identity and purity of the molecular entity under investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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